molecular formula C20H16ClN3O3 B14045824 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate

2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate

Cat. No.: B14045824
M. Wt: 381.8 g/mol
InChI Key: BIMOMKOVJFNQRA-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chlorophenoxy group and a carboxamide group. Its hydrate form indicates the presence of water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which undergoes etherification with a suitable phenyl derivative to form 4-(4-chlorophenoxy)phenyl. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as copper oxide or cupric salts, is common in the etherification step. Acylation reactions are typically carried out using reagents like acetic anhydride or acetyl chloride, with Lewis acids as catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amines during synthesis.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates like 4-(4-chlorophenoxy)phenyl and the final benzimidazole derivative with the carboxamide group .

Scientific Research Applications

2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
  • 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
  • 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its hydrate form also influences its stability and solubility, making it suitable for various applications .

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide;hydrate

InChI

InChI=1S/C20H14ClN3O2.H2O/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20;/h1-11H,(H2,22,25)(H,23,24);1H2

InChI Key

BIMOMKOVJFNQRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl.O

Origin of Product

United States

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